molecular formula C15H19N5O3S B2362181 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448044-14-1

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2362181
CAS No.: 1448044-14-1
M. Wt: 349.41
InChI Key: HTSZMLNOBDGJPH-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound. It features a unique combination of a triazole ring, a tetrahydroquinoline structure, and an ethylsulfonyl group. This molecular architecture affords it distinct chemical properties and makes it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multistep procedures:

  • Formation of the tetrahydroquinoline ring: : This could be achieved via the Povarov reaction, involving an aniline, an aldehyde, and an alkene, under acidic conditions.

  • Triazole ring synthesis: : Employing Huisgen cycloaddition, which requires an alkyne and an azide, usually under Cu(I) catalysis.

  • Introduction of the ethylsulfonyl group: : This might involve the sulfonation of the tetrahydroquinoline moiety using reagents like ethyl sulfonyl chloride in the presence of a base.

  • Carboxamide formation: : Typically achieved through amide coupling reactions, utilizing reagents like EDCI/HOBt.

Industrial Production Methods

For industrial-scale production, the processes are optimized for yield and cost-effectiveness. Using high-throughput techniques and continuous-flow reactors could streamline these steps, ensuring better scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The ethylsulfonyl moiety can undergo oxidation reactions, potentially altering its electronic properties.

  • Reduction: : Under suitable conditions, reduction of the triazole ring can yield dihydrotriazole derivatives.

  • Substitution: : Nucleophilic substitution reactions can modify the sulfonyl or amide groups, introducing diverse functionalities.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Catalytic hydrogenation conditions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Employing bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

  • Oxidation might lead to the formation of sulfone derivatives.

  • Reduction could yield partially or fully hydrogenated triazole derivatives.

  • Substitution reactions will produce a variety of functionalized compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecular architectures, potentially useful in materials science and catalysis.

Biology

In biological research, the compound's ability to interact with specific proteins or enzymes can be exploited for drug development or as a molecular probe to study biochemical pathways.

Medicine

Due to its structural complexity, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a potential candidate for therapeutic applications.

Industry

In industrial applications, its unique properties could be leveraged for the development of new materials or as an intermediate in the synthesis of high-value chemicals.

Mechanism of Action

Molecular Targets

The compound's mechanism of action is likely influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through its diverse functional groups.

Pathways Involved

By binding to these targets, it may modulate biochemical pathways, leading to changes in cellular processes. For instance, if it acts as an enzyme inhibitor, it can alter metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-sulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

  • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to these similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a unique ethylsulfonyl and methyltriazole combination, which might impart distinct physicochemical properties and biological activities. This uniqueness can make it more suitable for specific applications where these properties are advantageous.

And there you have it—a deep dive into the world of this compound! Quite the mouthful, but it’s definitely an intriguing compound. What do you find most fascinating about it?

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-3-24(22,23)20-8-4-5-11-9-12(6-7-14(11)20)16-15(21)13-10-19(2)18-17-13/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSZMLNOBDGJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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